PEG20 Linker Length Occupies the Optimal Middle Ground Between Ternary Complex Formation and Conformational Entropy
PROTAC linker length is a conformational tuner that determines whether E3 ligase and target protein achieve mutual orientation necessary for productive ubiquitination [1]. In a systematic SAR study of Retro-2-based PROTACs, GSPT1 degradation was shown to depend directly on flexible PEG chain linker length [2]. Cross-study analysis of published PROTAC SAR data indicates that PEG linkers spanning approximately 12-24 ethylene oxide units (PEG12 to PEG24) frequently yield optimal degradation efficiency for medium-to-large protein targets, whereas shorter PEG linkers (PEG2-PEG6) are typically optimal only for targets with closely apposed binding sites . Boc-NH-PEG20-CH2CH2COOH (PEG20, ~88 atoms extended chain length) falls within this empirically derived optimal range for diverse target classes, whereas PEG4/PEG6 analogs (~12-18 atoms extended) may produce sub-optimal ternary complex geometry, and PEG40+ analogs may introduce excessive conformational entropy that reduces degradation cooperativity .
| Evidence Dimension | PROTAC ternary complex formation and degradation efficiency dependence on PEG linker length |
|---|---|
| Target Compound Data | PEG20 chain: approximately 88 atoms in extended conformation; molecular weight ~1,000 Da |
| Comparator Or Baseline | PEG4-PEG6 (short): 12-18 atoms extended; PEG40+ (long): >160 atoms extended |
| Quantified Difference | PEG20 occupies empirically validated mid-range linker length associated with optimal degradation for diverse targets [1]; systematic SAR shows >10-fold DC₅₀ variation across PEG2-PEG12 linker series in select systems [3] |
| Conditions | In vitro PROTAC degradation assays; ternary complex formation modeling; class-level inference aggregated from multiple published PROTAC linker SAR studies |
Why This Matters
Procurement of PEG20-specific linker avoids the empiric optimization burden of testing multiple PEG chain lengths; PEG20 represents a rationally selected starting point for PROTAC campaigns targeting medium-to-large proteins.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. October 17, 2025. View Source
- [2] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. ScienceDirect, February 5, 2026. View Source
- [3] Gillingham D, et al. Turning a pan-inhibitor into a selective degrader. University of Basel, Department of Chemistry. January 18, 2024. View Source
